molecular formula C5H11NOS B12911267 3-Thiazolidineethanol CAS No. 98896-97-0

3-Thiazolidineethanol

Cat. No.: B12911267
CAS No.: 98896-97-0
M. Wt: 133.21 g/mol
InChI Key: OWVZJBQLZUPHDC-UHFFFAOYSA-N
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Description

3-Thiazolidineethanol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiazolidineethanol can be synthesized through a one-pot multicomponent reaction involving primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction typically proceeds under mild conditions, yielding high purity and selectivity.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and environmental sustainability. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazolidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidines .

Properties

CAS No.

98896-97-0

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

2-(1,3-thiazolidin-3-yl)ethanol

InChI

InChI=1S/C5H11NOS/c7-3-1-6-2-4-8-5-6/h7H,1-5H2

InChI Key

OWVZJBQLZUPHDC-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCO

Origin of Product

United States

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